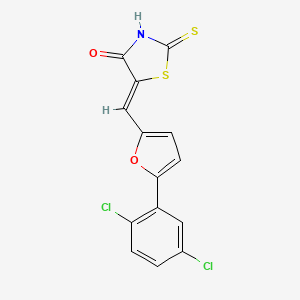![molecular formula C18H18N4OS B11668533 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11668533.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-metilfenil)metilideno]acetohidrazida es un complejo compuesto orgánico que presenta un grupo benzimidazol unido a un grupo hidrazida a través de un puente sulfanyl
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-metilfenil)metilideno]acetohidrazida típicamente implica un proceso de varios pasos. Un método común comienza con la preparación de 1-metil-1H-bencimidazol-2-tiol, que luego se hace reaccionar con un aldehído apropiado para formar el intermedio. Este intermedio se condensa posteriormente con derivados de hidracina en condiciones de reflujo para producir el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento a través de diversas técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-metilfenil)metilideno]acetohidrazida puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo imina se puede reducir para formar la amina correspondiente.
Sustitución: El anillo de benzimidazol puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y solventes como etanol o dimetilsulfóxido (DMSO).
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfanyl produciría sulfoxidos o sulfonas, mientras que la reducción del grupo imina produciría la amina correspondiente.
Aplicaciones Científicas De Investigación
2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-metilfenil)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Explorado por su potencial como agente terapéutico debido a su capacidad para interactuar con varios objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-metilfenil)metilideno]acetohidrazida implica su interacción con objetivos moleculares específicos. Se sabe que el grupo benzimidazol se une a varias enzimas y receptores, inhibiendo potencialmente su actividad. El grupo hidrazida puede formar enlaces de hidrógeno con moléculas biológicas, mejorando su afinidad y especificidad de unión .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(1-metil-1H-bencimidazol-2-il)etanol dihidrato
- 2-(2-amino-fenil)bencimidazol
- 1-(1-metil-1H-bencimidazol-2-il)etanona
Unicidad
2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-metilfenil)metilideno]acetohidrazida es única debido a su combinación de un grupo benzimidazol con un grupo hidrazida unido a través de un puente sulfanyl. Esta estructura imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H18N4OS |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS/c1-13-6-5-7-14(10-13)11-19-21-17(23)12-24-18-20-15-8-3-4-9-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |
Clave InChI |
LTPBXWLDJYPIPS-YBFXNURJSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
SMILES canónico |
CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668456.png)
![Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11668464.png)

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11668480.png)
![methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11668495.png)
![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11668496.png)
![ethyl 2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11668501.png)
![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668503.png)
acetate](/img/structure/B11668505.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11668509.png)

![ethyl (2Z)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668530.png)
![(5E)-5-{[5-(5-Chloro-2-methylphenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668532.png)
![N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668540.png)
